5,6-DIMETHYL-2-[(3-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Overview
Description
5,6-DIMETHYL-2-[(3-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound belonging to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with various functional groups. It is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHYL-2-[(3-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenes and formamide derivatives under high-temperature conditions.
Substitution Reactions: The introduction of the 3-methylbenzylthio and 3-(4-morpholinyl)propyl groups is usually carried out via nucleophilic substitution reactions. Common reagents include alkyl halides and thiols.
Final Assembly: The final compound is obtained by coupling the substituted thieno[2,3-d]pyrimidine core with the desired substituents under controlled conditions, often using catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, converting them to amines or other reduced forms.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, thiols, and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidines depending on the reagents used.
Scientific Research Applications
5,6-DIMETHYL-2-[(3-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its bioactivity.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-5,6-dimethyl-2-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one
- 3-ethyl-5,6-dimethyl-2-[(2-methylbenzyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one
- 3-ethyl-5,6-dimethyl-2-[(1-naphthylmethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 5,6-DIMETHYL-2-[(3-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
5,6-dimethyl-2-[(3-methylphenyl)methylsulfanyl]-3-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S2/c1-16-6-4-7-19(14-16)15-29-23-24-21-20(17(2)18(3)30-21)22(27)26(23)9-5-8-25-10-12-28-13-11-25/h4,6-7,14H,5,8-13,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWBFVUPEJOQHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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